molecular formula C16H10BrNO5 B5913005 (1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

(1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Cat. No.: B5913005
M. Wt: 376.16 g/mol
InChI Key: PMVFVASLICEYAD-JYOAFUTRSA-N
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Description

(1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a complex structure with multiple functional groups, including a brominated benzodioxole moiety and a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting with a brominated precursor, the benzodioxole ring can be formed through cyclization reactions.

    Construction of the Furo[3,4-c]pyridine Core: This step involves the formation of the pyridine ring, followed by the fusion of the furan ring.

    Final Coupling Reaction: The benzodioxole and furo[3,4-c]pyridine intermediates are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets could provide insights into new therapeutic agents.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathway Modulation: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE: can be compared with other heterocyclic compounds that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(1Z)-1-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO5/c1-7-2-9-11(23-16(20)14(9)15(19)18-7)3-8-4-12-13(5-10(8)17)22-6-21-12/h2-5H,6H2,1H3,(H,18,19)/b11-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFVASLICEYAD-JYOAFUTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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